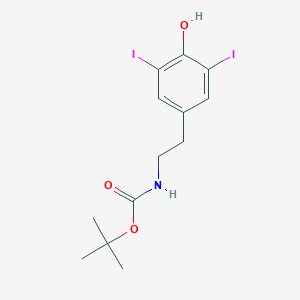
Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(di-n-butyl(4-aminosalicylate)tin)oxide, also known as DBASO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBASO is a tin-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of Bis(di-n-butyl(4-aminosalicylate)tin)oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the activity of proteasomes, which are proteins involved in the degradation of damaged or misfolded proteins.
Effets Biochimiques Et Physiologiques
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can induce apoptosis, which is programmed cell death, in cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its high purity, which allows for accurate and reproducible results. Bis(di-n-butyl(4-aminosalicylate)tin)oxide is also stable under normal laboratory conditions, which makes it easy to handle. One of the limitations of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the study of Bis(di-n-butyl(4-aminosalicylate)tin)oxide. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. In agriculture, future studies could focus on the development of Bis(di-n-butyl(4-aminosalicylate)tin)oxide-based fungicides that are environmentally friendly. In environmental science, future studies could focus on the use of Bis(di-n-butyl(4-aminosalicylate)tin)oxide in the remediation of contaminated soil and water.
Conclusion:
In conclusion, Bis(di-n-butyl(4-aminosalicylate)tin)oxide is a tin-based compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been synthesized using different methods, and its purity is determined using spectroscopic techniques. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown promising results in inhibiting the growth of cancer cells, controlling plant diseases, and removing heavy metals from contaminated soil and water. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
The synthesis of Bis(di-n-butyl(4-aminosalicylate)tin)oxide involves the reaction of tin(IV) oxide with di-n-butylamine and 4-aminosalicylic acid. The reaction is carried out in the presence of a solvent such as ethanol, and the product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease. In agriculture, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its fungicidal properties and has shown potential in controlling plant diseases. In environmental science, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its ability to remove heavy metals from contaminated soil and water.
Propriétés
Numéro CAS |
142785-14-6 |
|---|---|
Nom du produit |
Bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Formule moléculaire |
C60H96N4O14Sn4 |
Poids moléculaire |
1572.3 g/mol |
Nom IUPAC |
5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+) |
InChI |
InChI=1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4 |
Clé InChI |
VMMMTEQKFGICFB-UHFFFAOYSA-J |
SMILES isomérique |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES canonique |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
Synonymes |
bis(di-n-butyl(4-aminosalicylate)tin)oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



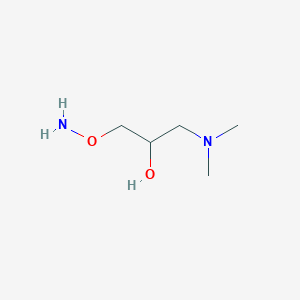
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
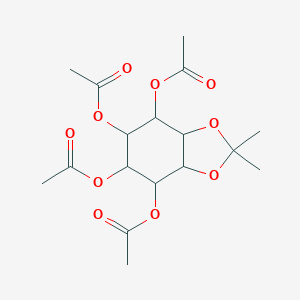
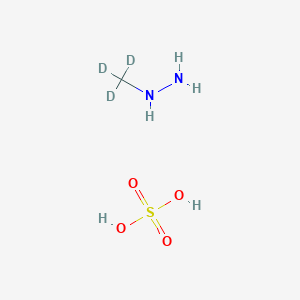
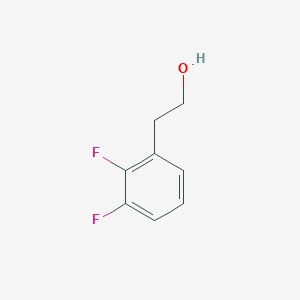
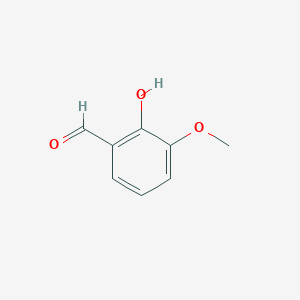
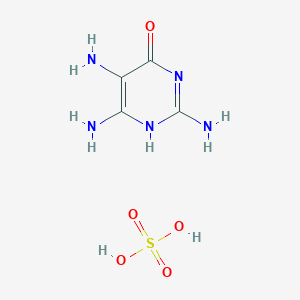
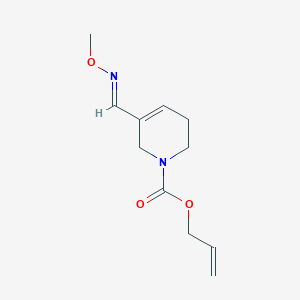
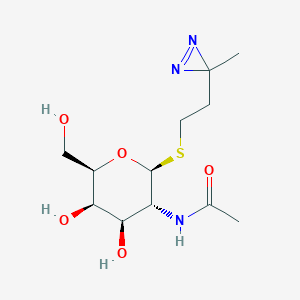
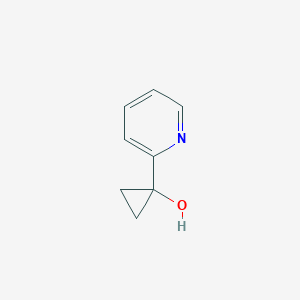
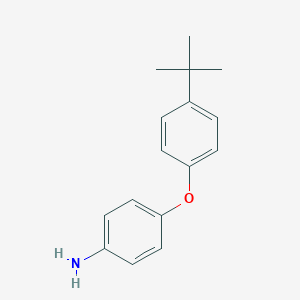
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
